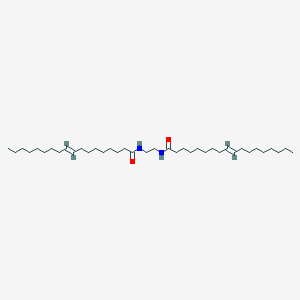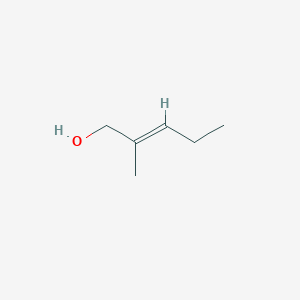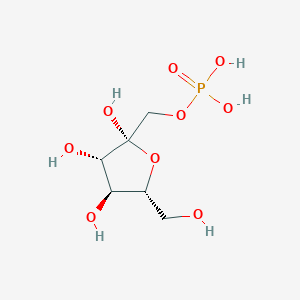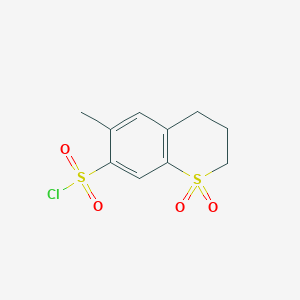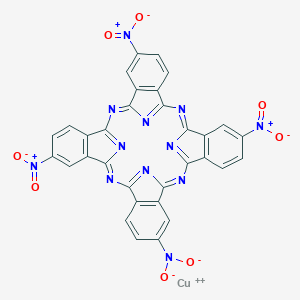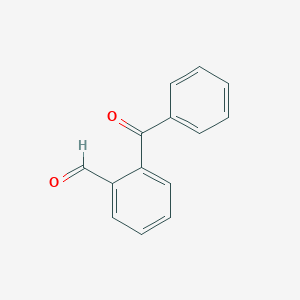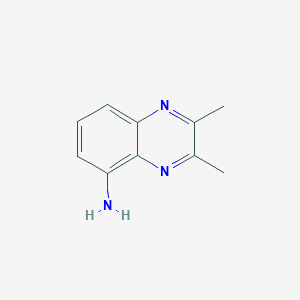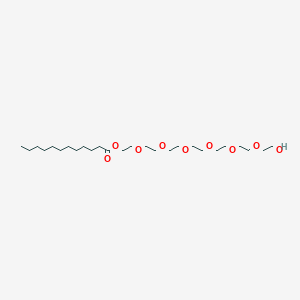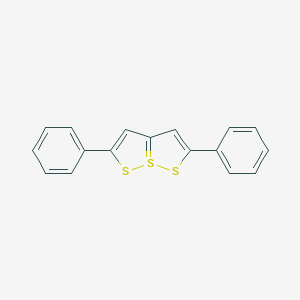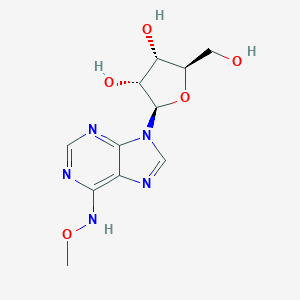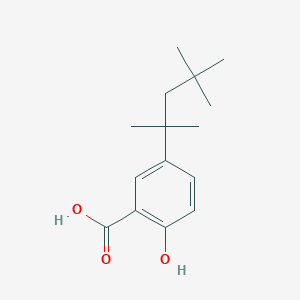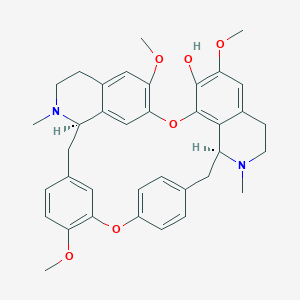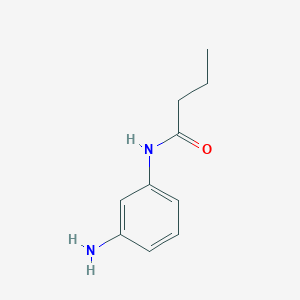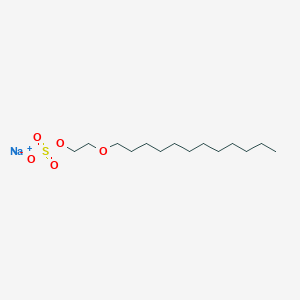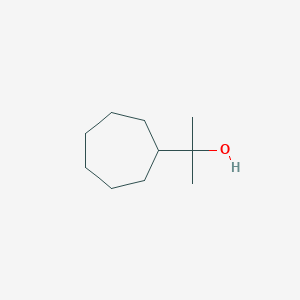
2-Cycloheptylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cycloheptylpropan-2-ol, also known as CHPO, is a cyclic tertiary alcohol that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications.
Mechanism Of Action
The mechanism of action of 2-Cycloheptylpropan-2-ol is not fully understood. However, it is believed that 2-Cycloheptylpropan-2-ol exerts its pharmacological effects through the modulation of various neurotransmitters and ion channels. 2-Cycloheptylpropan-2-ol has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the central nervous system. 2-Cycloheptylpropan-2-ol has also been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.
Biochemical And Physiological Effects
2-Cycloheptylpropan-2-ol has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that 2-Cycloheptylpropan-2-ol exhibits antioxidant and anti-inflammatory activities. 2-Cycloheptylpropan-2-ol has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have demonstrated that 2-Cycloheptylpropan-2-ol exhibits analgesic and anticonvulsant activities.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Cycloheptylpropan-2-ol in lab experiments include its unique structural features, its potential applications in organic synthesis, medicinal chemistry, and material science, and its pharmacological activities. The limitations of using 2-Cycloheptylpropan-2-ol in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-Cycloheptylpropan-2-ol. One direction is to further investigate the mechanism of action of 2-Cycloheptylpropan-2-ol and its potential applications in the treatment of various neurological disorders. Another direction is to develop new synthetic routes for the preparation of 2-Cycloheptylpropan-2-ol and its derivatives. Additionally, the potential applications of 2-Cycloheptylpropan-2-ol in material science and catalysis can be further explored.
Synthesis Methods
The synthesis of 2-Cycloheptylpropan-2-ol can be achieved through several methods, including the Grignard reaction, reduction of ketones, and the Michael addition reaction. The Grignard reaction involves the reaction of cycloheptanone with magnesium in the presence of anhydrous ether, followed by the addition of propargyl alcohol. Reduction of ketones involves the reduction of cycloheptanone with sodium borohydride or lithium aluminum hydride. The Michael addition reaction involves the reaction of cycloheptanone with acrolein in the presence of a base, followed by the reduction of the resulting product with sodium borohydride.
Scientific Research Applications
2-Cycloheptylpropan-2-ol has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-Cycloheptylpropan-2-ol has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. In medicinal chemistry, 2-Cycloheptylpropan-2-ol has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. In material science, 2-Cycloheptylpropan-2-ol has been used as a ligand for the synthesis of metal-organic frameworks and as a monomer for the synthesis of polymers.
properties
CAS RN |
16624-02-5 |
|---|---|
Product Name |
2-Cycloheptylpropan-2-ol |
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-cycloheptylpropan-2-ol |
InChI |
InChI=1S/C10H20O/c1-10(2,11)9-7-5-3-4-6-8-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
LFNOSERJRPEZBS-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCCCCC1)O |
Canonical SMILES |
CC(C)(C1CCCCCC1)O |
synonyms |
α,α-Dimethylcycloheptanemethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



